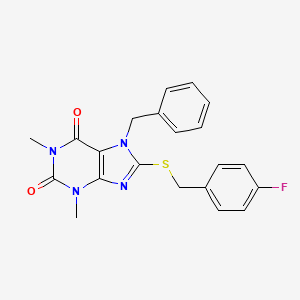

7-benzyl-8-((4-fluorobenzyl)thio)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

7-benzyl-8-((4-fluorobenzyl)thio)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione, also known as LFM-A13, is a small molecule inhibitor that has been found to have various applications in scientific research. This compound has been shown to inhibit the activity of a protein called IRE1α, which plays a key role in the unfolded protein response (UPR) pathway.

Aplicaciones Científicas De Investigación

Multitarget Drugs for Neurodegenerative Diseases

8-Benzyl-substituted tetrahydropyrazino[2,1-f]purinediones, designed as tricyclic xanthine derivatives, exhibit potent dual-target-directed adenosine receptor antagonists properties. They are evaluated for their effectiveness in treating neurodegenerative diseases by acting on multiple targets relevant for both symptomatic and disease-modifying treatment. Compounds like 8-(2,4-dichloro-5-fluorobenzyl)-1,3-dimethyl-6,7,8,9-tetrahydropyrazino[2,1-f]purine-2,4(1H,3H)-dione show promising triple-target inhibition, potentially offering advantages over single-target therapeutics (Brunschweiger et al., 2014).

Synthesis Techniques and Protective Group Utilization

The synthesis of 8-substituted 1-benzyl-3-methyl-3,7-dihydro-1H-purine-2,6-diones uses thietanyl protecting groups to address challenges in synthesizing compounds with no substituents in the N7 position. This method allows for the synthesis of 1-benzyl-substituted 3,7-dihydro-1H-purine-2,6-diones with stable thietanyl protecting groups, facilitating nucleophilic substitution by amines of the bromine atom in the position 8 under mild conditions (Khaliullin & Shabalina, 2020).

Ligands for Neurodegenerative Disease Treatment

Novel multi-target directed ligands based on annelated xanthine scaffold with aromatic substituents are being explored for their potential in treating neurodegenerative diseases. These ligands combine A2A adenosine receptor antagonistic activity with blockade of monoamine oxidase B (MAO-B), showing promise as dual-target drugs that may provide symptomatic relief as well as disease-modifying effects, particularly for Parkinson's disease (Załuski et al., 2019).

Development of Analgesic and Anti-inflammatory Agents

Research into 8-aminoalkyl derivatives of purine-2,6-dione has led to the discovery of compounds with significant analgesic and anti-inflammatory effects. Modifications of the arylalkyl/allyl substituent in position 7 of purine-2,6-dione offer new possibilities for designing serotonin receptor ligands with psychotropic activity, presenting a potential for the development of novel treatments for depression and anxiety (Chłoń-Rzepa et al., 2013).

New Derivatives for Chemical Libraries

The synthesis of new 6-purineselenyl and 8-(1,3,4-thiadiazolyl)-7-benzyl-1,3-dimethyl-1H-purine-2,6-(3H,7H)-dione derivatives enriches chemical libraries with compounds that have unique structures elucidated by spectroscopic methods. These compounds are of interest for further pharmacological evaluation, potentially contributing to the discovery of new therapeutic agents (Gobouri, 2020).

Propiedades

IUPAC Name |

7-benzyl-8-[(4-fluorophenyl)methylsulfanyl]-1,3-dimethylpurine-2,6-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19FN4O2S/c1-24-18-17(19(27)25(2)21(24)28)26(12-14-6-4-3-5-7-14)20(23-18)29-13-15-8-10-16(22)11-9-15/h3-11H,12-13H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPLRDHOSTLODLG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)SCC3=CC=C(C=C3)F)CC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19FN4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-benzyl-8-((4-fluorobenzyl)thio)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1-{[2-(Trifluoromethyl)phenyl]methyl}-1H-imidazol-4-yl)methanamine hydrochloride](/img/structure/B2566217.png)

![2-Chloro-1-[3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-4-methylpiperazin-1-yl]propan-1-one](/img/structure/B2566222.png)

![1-[(2,4-dichlorophenyl)methyl]-N-(4-methoxyphenyl)-2-oxopyridine-3-carboxamide](/img/structure/B2566223.png)

![N'-(3-Chloro-2-methylphenyl)-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]oxamide](/img/structure/B2566224.png)

![4-[3-(4-Chlorophenyl)sulfonyl-6-fluoroquinolin-4-yl]morpholine](/img/structure/B2566225.png)

![7-[2-(4,6-Dimethylpyrimidin-2-yl)sulfanylethyl]-3-methyl-8-piperidin-1-ylpurine-2,6-dione](/img/structure/B2566227.png)

![3,9-dimethyl-7-pentyl-5,7,9-trihydro-1H,4H-1,2,4-triazino[4,3-h]purine-6,8-dio ne](/img/structure/B2566235.png)

![3,4-difluoro-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide](/img/structure/B2566236.png)

![N-(2,4-difluorophenyl)-2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]dec-3-yl)acetamide](/img/structure/B2566238.png)

![3-benzyl-5-methyl-4-oxo-2-sulfanylidene-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B2566239.png)